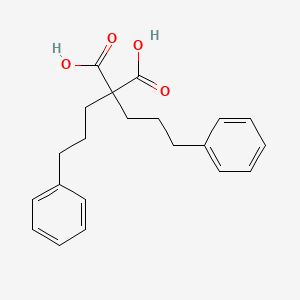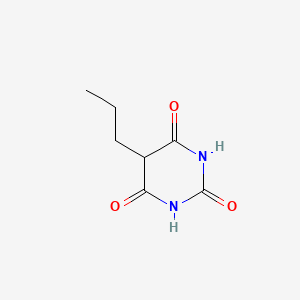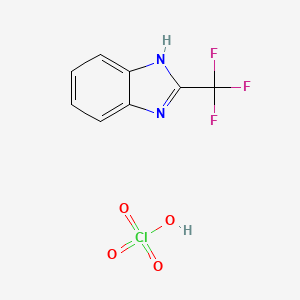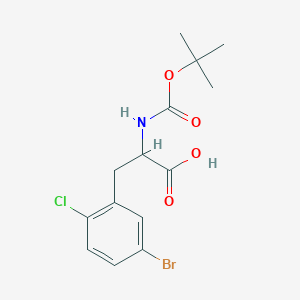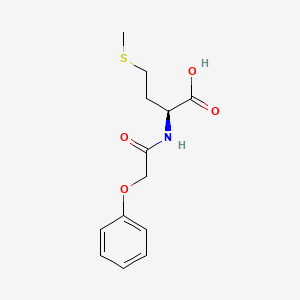
L-Methionine, N-(phenoxyacetyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, N-(phenoxyacetyl)- (9CI) is a derivative of L-methionine, an essential amino acid that plays a crucial role in various metabolic processes. This compound is characterized by the substitution of a phenoxyacetyl group at the amino group of L-methionine, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-(phenoxyacetyl)- (9CI) typically involves the acylation of L-methionine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of L-Methionine, N-(phenoxyacetyl)- (9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Methionine, N-(phenoxyacetyl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to sulfoxide or sulfone.
Reduction: The phenoxyacetyl group can be reduced under specific conditions.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Reduced forms of the phenoxyacetyl group.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
L-Methionine, N-(phenoxyacetyl)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Used in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of L-Methionine, N-(phenoxyacetyl)- (9CI) involves its incorporation into metabolic pathways where it can influence various biochemical processes. The phenoxyacetyl group may enhance its ability to interact with specific enzymes or receptors, thereby modulating its biological activity. Key molecular targets and pathways include:
Methionine metabolism: Involvement in the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor in numerous biochemical reactions.
Antioxidant pathways: Participation in the synthesis of glutathione, a major cellular antioxidant.
Comparison with Similar Compounds
L-Methionine, N-(phenoxyacetyl)- (9CI) can be compared with other methionine derivatives such as:
N-Acetyl-L-methionine: Another acylated form of methionine with different biological properties.
L-Methionine sulfoxide: An oxidized form of methionine with distinct antioxidant activities.
L-Methionine methyl ester: A methylated derivative used in various synthetic applications.
The uniqueness of L-Methionine, N-(phenoxyacetyl)- (9CI) lies in its phenoxyacetyl group, which can confer unique chemical and biological properties compared to other methionine derivatives.
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[(2-phenoxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(13(16)17)14-12(15)9-18-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI Key |
PRBWCDOXQVNOTE-NSHDSACASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



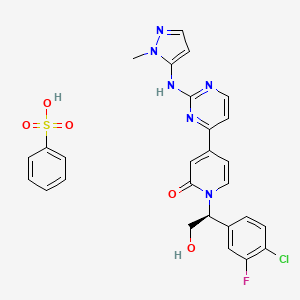

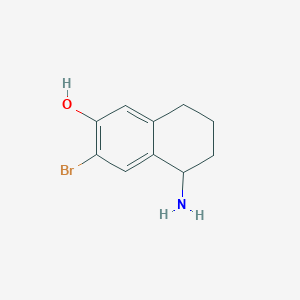
![3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-](/img/structure/B12276193.png)
![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B12276206.png)
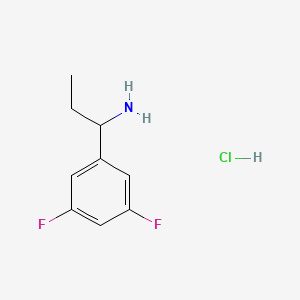

![4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile](/img/structure/B12276220.png)
